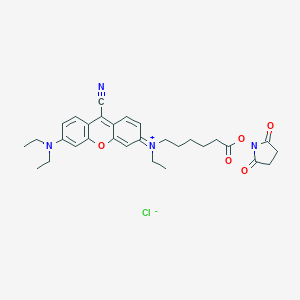

NIR-667 N-succinimidyl ester

Description

The exact mass of the compound NIR-667 N-succinimidyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality NIR-667 N-succinimidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NIR-667 N-succinimidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOQVGBXADQGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158358-57-7 | |

| Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Engineering Precision in Near-Infrared Bioimaging: A Technical Guide to NIR-667 N-Succinimidyl Ester

Executive Summary

The advent of near-infrared (NIR) fluorescence imaging has fundamentally transformed in vivo diagnostics and molecular biology. By operating in the "optical tissue window" (650–900 nm), NIR fluorophores bypass the high autofluorescence and photon scattering inherent to the visible spectrum. Among the vanguard of these molecular tools is NIR-667 N-succinimidyl ester (CAS: 151134-79-1), a specialized pyronine-derived fluorescent dye engineered for high-efficiency bioconjugation. This guide deconstructs the chemical architecture, photophysical properties, and field-proven methodologies for utilizing NIR-667 in advanced drug development and diagnostic applications.

Chemical Architecture and Photophysical Profile

NIR-667 is built upon a highly conjugated xanthene/pyronine core. The strategic integration of a cyano group at the 9-position of the triethylpyronine scaffold extends the π -electron system, effectively red-shifting the molecule's absorption and emission profiles into the near-infrared regime.

Table 1: Quantitative Physicochemical and Photophysical Properties of NIR-667 NHS Ester

| Property | Value / Specification |

| IUPAC Name | [9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride |

| CAS Number | 151134-79-1 |

| Molecular Formula | C₃₀H₃₅ClN₄O₅ |

| Molecular Weight | 567.08 g/mol |

| Excitation Maximum ( λex ) | ~670 nm |

| Emission Maximum ( λem ) | ~704 nm |

| Reactive Moiety | N-hydroxysuccinimide (NHS) ester |

| Target Functional Group | Primary Amines (-NH₂) |

The presence of the N-hydroxysuccinimide (NHS) ester moiety transforms this fluorophore from a passive dye into an active bioconjugation reagent. NHS esters are the gold standard for amine-reactive crosslinking due to their ability to form highly stable, irreversible amide bonds under physiological conditions[1].

Mechanistic Causality of Bioconjugation

The conjugation of NIR-667 to a biomolecule (e.g., a monoclonal antibody or peptide) relies on nucleophilic acyl substitution. The ϵ -amino groups of surface-exposed lysine residues act as nucleophiles, attacking the electrophilic carbonyl carbon of the NHS ester.

Mechanistic pathway of NIR-667 NHS ester bioconjugation via nucleophilic acyl substitution.

Self-Validating Experimental Protocol for Protein Labeling

To ensure reproducibility and high signal-to-noise ratios in downstream applications, the labeling protocol must be treated as a self-validating system. Every environmental variable—pH, solvent, and stoichiometry—must be tightly controlled to favor amidation over competitive hydrolysis.

Step 1: Protein Preparation and Buffer Exchange

-

Action: Dialyze the target protein (1-10 mg/mL) against 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Causality: NHS esters are strictly amine-reactive. Common biological buffers like Tris or glycine contain primary amines that will instantly quench the dye. The pH is deliberately set to 8.3 to ensure a sufficient fraction of lysine ϵ -amino groups (pKa ~10.5) are deprotonated and highly nucleophilic. Higher pH values (>8.5) are avoided as they exponentially accelerate the base-catalyzed hydrolysis of the NHS ester into an unreactive carboxylic acid.

Step 2: Dye Solubilization

-

Action: Reconstitute the NIR-667 NHS ester in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) immediately prior to use.

-

Causality: The ester linkage is highly susceptible to moisture. Using an anhydrous solvent prevents the premature degradation of the reactive group. The stock solution should not be stored long-term once reconstituted.

Step 3: The Conjugation Reaction

-

Action: Add the NIR-667 solution to the protein at a 5:1 to 10:1 molar excess (dye:protein). Incubate the mixture for 1 to 2 hours at room temperature, strictly protected from light.

-

Causality: The molar excess is a calculated overcompensation to account for the inevitable fraction of dye that undergoes aqueous hydrolysis during the reaction timeframe. Light protection is critical to prevent the photobleaching of the xanthene core before it can be utilized in assays.

Step 4: Size-Exclusion Purification

-

Action: Isolate the labeled conjugate using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with standard Phosphate-Buffered Saline (PBS), pH 7.4.

-

Causality: SEC leverages the massive molecular weight differential between the labeled protein (>50 kDa) and the unreacted/hydrolyzed dye (<600 Da). The conjugate will elute in the void volume, effectively halting the reaction and transferring the protein into a stable, physiological storage buffer.

Workflow and causality map for the bioconjugation of NIR-667 NHS ester to proteins.

Step 5: Quality Control and Validation (Degree of Labeling)

-

Action: Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and 670 nm ( A670 ). Calculate the Degree of Labeling (DOL) using the dye's extinction coefficient.

-

Causality: A protocol is only as reliable as its validation. Calculating the DOL ensures the reaction was successful without over-labeling. A DOL of 1–3 dyes per antibody is generally optimal. Over-labeling (DOL > 4) often triggers fluorophore self-quenching (via π−π stacking of the xanthene rings) and can sterically hinder the antibody's antigen-binding affinity.

Advanced Applications in Diagnostics and Therapeutics

Beyond standard immunofluorescence, the unique photophysics of NIR-667 make it a critical component in advanced molecular design:

-

Hypoxia Probes: NIR-667 derivatives have been utilized as the fluorescent backbone for azo-based hypoxia probes (e.g., HYPOX-3). In these systems, the dye is linked to a dark quencher. Under hypoxic conditions, enzymatic reduction cleaves the azo bond, releasing the quencher and restoring the intense 704 nm emission of the NIR-667 core, enabling real-time imaging of retinal or tumor hypoxia[2].

-

Peptide Nucleic Acids (PNAs): In the realm of genetic targeting, NIR-667 has been conjugated to PNAs to create highly sensitive fluorescent reporters. When the PNA hybridizes with its complementary DNA or mRNA target, the local environment shifts, resulting in up to an 89-fold increase in NIR-667 fluorescence. This provides a powerful tool for monitoring oncogene expression in vitro without the need for wash steps[3].

References

- EvitaChem. "Buy NIR-667 N-succinimidyl ester (EVT-1198084) | 151134-79-1".

- Piao, W., et al. "Applications of Azo-Based Probes for Imaging Retinal Hypoxia".

- Beilstein Journal of Organic Chemistry.

excitation and emission spectra of NIR-667 NHS ester

Photophysical Dynamics and Bioconjugation Mechanics of NIR-667 NHS Ester

Executive Summary Near-infrared (NIR) fluorescent dyes have fundamentally advanced deep-tissue imaging and bioconjugation assays by circumventing the autofluorescence and light scattering typical of the visible spectrum. Among these, NIR-667 N-succinimidyl ester (CAS 151134-79-1) is distinguished by its optimal photophysical properties and high amine reactivity. This technical guide explores the excitation and emission spectra of NIR-667, the mechanistic causality behind its bioconjugation protocols, and its advanced applications in Förster Resonance Energy Transfer (FRET) systems.

Chemical and Photophysical Profile of NIR-667

NIR-667 NHS ester is a zwitterionic, near-infrared fluorophore featuring a chlorinated indole backbone conjugated to a xanthene core. Its systematic IUPAC name is[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride 1[1].

Structural Causality of Fluorescence: The extended π-electron system and the electron-withdrawing cyano group on the xanthene core significantly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This structural tuning shifts both absorption and emission into the NIR window (650–900 nm), which is critical for minimizing background autofluorescence in biological tissues 1[1].

Excitation and Emission Spectra: NIR-667 exhibits a sharp excitation maximum at 670 nm and an emission maximum at 704 nm 2[3]. The 34 nm Stokes shift is sufficient to separate excitation light from the emission signal using standard Cy5.5 or custom NIR filter sets. Its high extinction coefficient and quantum yield make it exceptionally bright, even in aqueous environments where many cyanine dyes suffer from aggregation-induced quenching.

The Mechanism of Amine-Reactive Bioconjugation

The N-hydroxysuccinimide (NHS) ester moiety is the gold standard for covalently labeling primary amines on proteins (e.g., the ε-amino group of lysine residues) and amine-modified oligonucleotides.

Reaction Causality: The nucleophilic unprotonated amine attacks the electrophilic carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a leaving group and forming a stable, irreversible amide bond. Because the pKa of lysine side chains is approximately 10.5, physiological pH (7.4) leaves the vast majority of these amines protonated (-NH₃⁺) and non-nucleophilic. Therefore, the reaction must be buffered at pH 8.3–8.5 to increase the fraction of reactive -NH₂ groups without accelerating the competing hydrolysis of the NHS ester by water.

Workflow of amine-reactive bioconjugation using NIR-667 NHS ester.

Validated Experimental Protocol: Protein Labeling

The following protocol is a self-validating system designed to maximize the Degree of Labeling (DOL) while preventing dye hydrolysis and protein precipitation.

Step 1: Protein Preparation

-

Action: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer, pH 8.3, at a concentration of 2–10 mg/mL.

-

Causality: Bicarbonate buffers maintain the optimal pH for nucleophilic attack. Amine-containing buffers (e.g., Tris or glycine) must be strictly avoided as they will competitively react with the NHS ester, neutralizing the dye.

Step 2: Dye Solubilization

-

Action: Reconstitute NIR-667 NHS ester in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use.

-

Causality: NHS esters are highly susceptible to moisture-induced hydrolysis. Using an anhydrous solvent prevents the premature conversion of the reactive ester into a non-reactive carboxylic acid.

Step 3: Conjugation Reaction

-

Action: Slowly add a 5- to 10-fold molar excess of the NIR-667 NHS ester to the protein solution while stirring. Incubate the mixture for 1 hour at room temperature, protected from light.

-

Causality: A molar excess compensates for the inevitable partial hydrolysis of the dye in the aqueous buffer. Protection from light prevents photobleaching of the fluorophore before downstream assays.

Step 4: Purification and Validation

-

Action: Separate the NIR-667-protein conjugate from unreacted dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

-

Causality: SEC separates molecules by hydrodynamic volume. The massive protein conjugate elutes in the void volume, while the small free dye molecules (MW 567.1 g/mol ) are retained in the porous matrix. The success of the reaction is validated by measuring the absorbance of the eluate at 280 nm (protein) and 670 nm (dye) to calculate the final DOL.

Advanced Applications: FRET and Hypoxia Sensing

NIR-667 is frequently utilized as a FRET donor or acceptor due to its excellent spectral overlap with various dark quenchers. A prominent example is the development of hypoxia-sensitive probes, such as HYPOX-3.

In HYPOX-3, the NIR-667 fluorophore is conjugated to a Black Hole Quencher 3 (BHQ-3) via an azo-bond 2[3]. Under normoxic conditions, the proximity of BHQ-3 quenches the 704 nm emission of NIR-667 via FRET. In hypoxic tumor microenvironments, upregulated azoreductase enzymes cleave the azo-bond, releasing the quencher and restoring the intense NIR fluorescence. This mechanistic design allows for high signal-to-noise ratio imaging of retinal and tumor hypoxia in vivo 2[3]. Furthermore, NIR-667 has been utilized to enhance fluorescence signals in peptide nucleic acid (PNA) probes for biomedical diagnostics 4[4].

Mechanistic pathway of HYPOX-3 activation and NIR-667 fluorescence in hypoxia.

Quantitative Data Summary

The following table summarizes the core physicochemical and spectral properties of NIR-667 NHS ester:

| Property | Value / Description |

| CAS Number | 151134-79-1 |

| Molecular Formula | C₃₀H₃₅ClN₄O₅ |

| Molecular Weight | 567.1 g/mol |

| Excitation Maximum (λex) | 670 nm |

| Emission Maximum (λem) | 704 nm |

| Stokes Shift | 34 nm |

| Reactivity | Primary Amines (via NHS Ester) |

| Optimal Conjugation pH | 8.3 – 8.5 |

References

-

Title: Applications of Azo-Based Probes for Imaging Retinal Hypoxia Source: ACS Publications URL: [Link]

-

Title: Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications Source: PMC - NIH URL: [Link]

Sources

Covalent Architecture: The Mechanistic and Methodological Framework for Amine-Reactive NIR-667 Dye Conjugation

Introduction to Near-Infrared Bioconjugation

Near-infrared (NIR) fluorescence imaging is a cornerstone of modern molecular imaging, offering deep tissue penetration and minimal background autofluorescence. Among the available fluorophores, NIR-667 is highly valued for its robust optical properties and stability. To attach this dye to targeting ligands, researchers utilize NIR-667 N-succinimidyl ester, a specialized bioconjugation reagent with the empirical formula C30H35ClN4O5 and a molecular weight of 567.08 g/mol [1]. This whitepaper provides a comprehensive, causality-driven guide to the mechanism, critical parameters, and experimental execution of amine-reactive NIR-667 conjugation.

Mechanistic Foundations: Nucleophilic Acyl Substitution

The conjugation of NIR-667 to biomolecules is governed by the principles of nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester acts as an activated electrophile. The primary reactive species on proteins are the ϵ -amino groups of lysine residues and the unprotonated N-terminal α -amines[2].

The mechanism proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the succinimidyl group[1]. This interaction forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the NHS leaving group, resulting in a highly stable, irreversible covalent amide bond between the NIR-667 dye and the target biomolecule[1].

Logical mechanism of NIR-667 NHS ester nucleophilic acyl substitution.

Causality in Reaction Conditions

A self-validating bioconjugation system requires a deep understanding of the thermodynamic and kinetic forces at play. Optimizing these parameters prevents under-labeling and limits fluorophore precipitation.

The pH Imperative

Because the ϵ -amino group of lysine has a high pKa (~10.5), it is predominantly protonated and non-nucleophilic at physiological pH. To ensure the amine is deprotonated and reactive, the conjugation must take place in a buffer with a slightly basic pH, typically between 8.0 and 8.5[2]. However, elevating the pH further accelerates the competing hydrolysis of the NHS ester by hydroxide ions in the aqueous environment. A pH of 8.3 is generally considered the optimal kinetic balance[3].

Buffer Selection

The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, will actively compete with the target protein for the NHS ester, drastically reducing conjugation efficiency[2]. Therefore, amine-free buffers like 0.1 M sodium bicarbonate or sodium borate are strictly required[4].

Reagent Integrity

NHS esters are highly moisture-sensitive and prone to rapid hydrolysis. The NIR-667 dye must be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately prior to the reaction[4].

Quantitative Data Summary

| Parameter | Optimal Range | Mechanistic Rationale |

| pH | 8.0 – 8.5 | Balances primary amine deprotonation (nucleophilicity) while limiting NHS ester hydrolysis[2]. |

| Buffer | 0.1 M Bicarbonate | Maintains alkaline pH without introducing competing primary amines (avoids Tris/Glycine)[3]. |

| Protein Concentration | 2.0 – 10.0 mg/mL | High concentrations drive the bimolecular reaction kinetics forward, maximizing efficiency[2],[3]. |

| Solvent | Anhydrous DMSO/DMF | Prevents premature hydrolysis of the highly moisture-sensitive NHS ester prior to mixing[4]. |

Experimental Methodology: Step-by-Step Workflow

The following protocol outlines the conjugation of NIR-667 NHS ester to a standard monoclonal antibody (IgG).

Step-by-step workflow for NIR-667 bioconjugation and purification.

Step 1: Protein Preparation

Prepare the target protein at a concentration of 2 to 10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3)[3]. If the protein is currently in a Tris-based buffer, it must be dialyzed or buffer-exchanged into the bicarbonate buffer prior to conjugation[2].

Step 2: Dye Solubilization

Briefly vortex and dissolve the NIR-667 NHS ester in anhydrous DMSO to create a 10 mM stock solution[2]. This step must be performed immediately before the reaction, as reactive compounds degrade quickly in solution[4].

Step 3: Conjugation Reaction

Slowly add the reactive dye solution to the stirring protein solution. A typical molar ratio of dye-to-protein is between 10:1 and 15:1, though this should be empirically optimized to achieve the desired Degree of Labeling (DOL)[2].

Step 4: Incubation

Incubate the reaction mixture at room temperature for 60 minutes. Because NIR-667 is a fluorophore, the reaction must be protected from light to prevent photobleaching[2].

Step 5: Quenching (Optional but Recommended)

To neutralize any remaining unreacted NHS ester, add a quenching agent such as Tris-HCl or Glycine (pH 7.4) to a final concentration of 50–100 mM, and incubate for an additional 10–15 minutes[2].

Step 6: Purification

Isolate the conjugated protein from the free dye and quenched byproducts using Size Exclusion Chromatography (SEC) or a commercially available desalting column (e.g., Sephadex G-25) equilibrated with PBS[3].

Validation: Degree of Labeling (DOL)

To validate the system, calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (protein) and at the maximum absorbance wavelength of NIR-667[2]. A correction factor must be applied to account for the dye's absorbance at 280 nm to accurately determine the final protein concentration and the number of dye molecules per antibody[2].

Sources

Advanced Profiling of NIR-667 N-Succinimidyl Ester: Molecular Weight, Solubility, and Bioconjugation Dynamics

Executive Summary

Near-infrared (NIR) fluorescence imaging, operating within the 650–900 nm optical window, is a cornerstone of modern biological imaging and diagnostic tool development. In this spectrum, tissue autofluorescence is minimized, and photon scattering is reduced, enabling deep-tissue penetration[1]. NIR-667 N-succinimidyl ester (CAS 151134-79-1) is a highly specialized, amine-reactive fluorescent dye derivative engineered for the covalent labeling of proteins, peptides, and antibodies[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, solubility constraints, and mechanistic causality governing the bioconjugation of NIR-667 N-succinimidyl ester. It is designed to equip researchers and drug development professionals with self-validating protocols for optimal fluorophore conjugation.

Physicochemical Profiling & Structural Causality

The efficacy of NIR-667 N-succinimidyl ester lies in its highly conjugated molecular architecture. The systematic IUPAC name is [9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride[2].

The core structure comprises a chlorinated indole backbone conjugated to a xanthene fluorophore, which provides the extended π -electron system necessary for near-infrared excitation and emission[2]. The zwitterionic nature of the compound enhances its baseline interaction with aqueous biological systems[3]. However, the presence of the succinimidyl ester moiety—the reactive functional group—dictates strict solvent handling requirements to prevent premature degradation[2].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | NIR-667 N-succinimidyl ester |

| CAS Number | 151134-79-1 |

| Molecular Formula | C₃₀H₃₅ClN₄O₅ |

| Molecular Weight | 567.08 g/mol (theoretical); 567.1 g/mol (observed) |

| Spectral Properties | Near-infrared fluorescence ( λabs max: ~780-800 nm) |

| Solubility (Organic) | Soluble in anhydrous DMF, DMSO, and Acetonitrile |

| Solubility (Aqueous) | Limited; highly susceptible to hydrolysis |

| Reactive Moiety | N-hydroxysuccinimide (NHS) ester |

| Target Functional Group | Primary Amines (-NH₂) |

Data synthesized from EvitaChem chemical substance profiling[2],[3].

Solubility Constraints and Solvent Selection

A critical failure point in bioconjugation is the mismanagement of dye solubility. NIR-667 N-succinimidyl ester exhibits limited aqueous solubility and is highly sensitive to moisture[3].

The Causality of Solvent Selection: The NHS ester is an electrophile designed to react with nucleophilic amines. However, in the presence of water, the hydroxyl ion ( OH− ) acts as a competing nucleophile. If the dye is dissolved in an aqueous buffer or a degraded organic solvent, it undergoes rapid hydrolysis, converting the reactive NHS ester into an inert carboxylic acid[3].

To suppress this competing hydrolysis, the dye stock must be prepared in anhydrous dimethylformamide (DMF) or anhydrous dimethyl sulfoxide (DMSO) with a water content strictly <0.01% [3].

Competing pathways: Aminolysis (desired) vs. Hydrolysis (undesired).

The Bioconjugation Mechanism

The mechanism of action for NIR-667 N-succinimidyl ester involves the formation of a highly stable amide bond[2]. This occurs via the nucleophilic attack of a primary amine (typically the ϵ -amino group of lysine residues or the N-terminus of a peptide) on the electrophilic carbonyl carbon of the succinimidyl group[2].

The Causality of pH Control: Lysine residues possess a high pKa (~10.5). At physiological pH (7.4), the vast majority of these amines are protonated ( NH3+ ) and lack the lone pair of electrons required to act as nucleophiles. To drive the aminolysis reaction, the environmental pH must be raised to 8.3–8.5 . This specific range deprotonates a sufficient fraction of the amines to facilitate the reaction, while remaining low enough to prevent the exponential acceleration of NHS ester hydrolysis that occurs at pH > 9.0.

Standardized Experimental Protocol

The following self-validating methodology is optimized for labeling a standard monoclonal antibody or globular protein with NIR-667 NHS ester.

Phase 1: Reagent Preparation

-

Protein Buffer Exchange: Ensure the target protein is dissolved at a concentration of 1–10 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

-

Critical Insight: Absolutely avoid buffers containing primary amines (e.g., Tris, glycine, or ammonium salts), as these will competitively consume the NHS ester.

-

-

Dye Stock Reconstitution: Bring the vial of NIR-667 NHS ester to room temperature before opening to prevent condensation. Dissolve the dye in high-quality, anhydrous DMSO or DMF to yield a 10 mM stock solution. Protect this solution from light.

Phase 2: The Conjugation Reaction

-

Stoichiometric Addition: Slowly spike the dye stock into the protein solution while gently vortexing. Aim for a 10-to-20-fold molar excess of dye relative to the protein.

-

Critical Insight: Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) to prevent structural denaturation of the target protein.

-

-

Incubation: Allow the reaction mixture to incubate for 1 to 2 hours at room temperature in total darkness.

Phase 3: Purification and Validation

-

Size Exclusion Chromatography (SEC): Terminate the reaction and isolate the conjugate by passing the mixture through a pre-equilibrated SEC column (e.g., Sephadex G-25) using 1X PBS (pH 7.4) as the eluent. The high-molecular-weight labeled protein will elute first, while the low-molecular-weight unreacted dye and N-hydroxysuccinimide byproduct will be retained in the column matrix.

-

Self-Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (to quantify protein) and at ~780 nm (to quantify NIR-667). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law. An optimal DOL (typically 2-4 dyes per antibody) ensures maximum fluorescence without triggering self-quenching or altering the protein's binding affinity.

Workflow of NIR-667 NHS ester bioconjugation and purification.

References

-

Applications of Azo-Based Probes for Imaging Retinal Hypoxia - ACS Publications - [Link]

Sources

photostability and quantum yield of NIR-667 fluorophore

An In-Depth Technical Guide to the Photostability and Quantum Yield of NIR Fluorophores in the 667 nm Spectral Region

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, reliability, and quantitative power of an assay. In the realm of deep-tissue and in-vivo imaging, near-infrared (NIR) fluorophores are indispensable tools.[1][2] This guide provides a comprehensive technical overview of two paramount performance metrics—photostability and fluorescence quantum yield—for the class of fluorophores emitting around 667 nm, a spectral region valuable for its balance of tissue penetration and detector sensitivity.

While a specific fluorophore universally designated "NIR-667" is not a singular chemical entity, this guide will use the term to represent the class of dyes with emission maxima in this region. We will draw upon data from commercially available and academically cited examples, such as CF®660C (Abs/Em: 667/685 nm) and iRFP670 (Abs/Em: 643/670 nm), to provide a field-proven perspective on their characteristics and evaluation.[3][4]

Core Properties of NIR ~667 nm Fluorophores

Fluorophores operating in the 650-900 nm "optical window" are highly sought after because they minimize interference from biological autofluorescence and reduce light scattering, enabling deeper tissue penetration.[2][4] The ~667 nm region is particularly useful as it aligns well with common red laser lines (e.g., 633 nm, 640 nm) and sensitive detection systems.[3]

Many dyes in this class are based on a polymethine cyanine scaffold, characterized by a conjugated chain that dictates the spectral properties. The inherent challenge with many NIR dyes is that the small energy gap between the ground and first excited state, which is necessary for long-wavelength emission, can also promote non-radiative decay pathways, potentially leading to lower quantum yields.[5][6]

Table 1: Representative Spectral Properties of ~667 nm NIR Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| CF®660C | 667 | 685 | 200,000 |

| iRFP670 | 643 | 670 | 114,000 |

| Vio®Bright R667 | 645 | 668 | Data not specified |

This data is compiled from publicly available datasheets and literature.[3][4][7]

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a direct measure of a fluorophore's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[8] A high quantum yield is paramount for sensitivity, as it translates to a brighter signal for a given amount of excitation light. For drug development professionals running high-throughput screens or in-vivo imaging, a brighter probe can mean lower required concentrations, reduced laser power (and thus less phototoxicity), and a better signal-to-noise ratio.[9]

Causality in Experimental Choice: Relative vs. Absolute Quantum Yield

While an absolute quantum yield measurement using an integrating sphere is the most accurate method, it requires specialized, calibrated equipment.[10][11][12] The comparative method is far more accessible and is the standard in most research labs.[8][13] This method relies on a well-characterized reference standard with a known quantum yield in the same spectral region. The core assumption is that if the standard and the unknown sample absorb the same number of photons (i.e., have identical absorbance at the excitation wavelength), the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[8]

Experimental Protocol: Relative Quantum Yield Determination

This protocol is based on the comparative method of Williams et al.

Pillar of Trustworthiness: This protocol is self-validating through the use of a dilution series. A linear relationship between absorbance and integrated fluorescence intensity confirms that the measurements are within a concentration range free of inner filter effects and self-quenching.

-

Selection of a Standard: Choose a quantum yield standard with spectral properties that overlap significantly with the NIR-667 sample. A common standard for this region is Cresyl Violet or other well-documented NIR dyes. Ensure the standard's quantum yield is known in the same solvent you will use for your test sample.

-

Solvent and Sample Preparation:

-

Use the same spectroscopic-grade solvent for both the standard and the test sample to minimize environmental effects.

-

Prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the excitation wavelength must be kept low, typically below 0.1, to avoid inner filter effects.[13]

-

-

Absorbance Measurement:

-

Using a spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.

-

Identify the absorbance value at the chosen excitation wavelength (e.g., 640 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution.

-

Critical: Use the exact same instrument settings (excitation/emission slit widths, detector voltage, etc.) for all measurements of both the standard and the test sample.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.

-

Determine the gradient (slope) of the best-fit line for each plot.

-

-

Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the test sample (ΦX):

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

ΦST is the known quantum yield of the standard.

-

GradX and GradST are the gradients from the plots for the test and standard samples, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used).[8]

-

Table 3: Reported Photostability of Representative Fluorophores

| Fluorophore | Photostability Metric | Comparison/Conditions | Reference |

| iRFP670 | t½ = 290 seconds | In HeLa cells | [4] |

| Vio®Bright R667 | Qualitative | Higher photostability than Alexa Fluor™ 647 | [14] |

Concluding Insights for Drug Development Professionals

The utility of a fluorophore like NIR-667 extends far beyond its spectral signature. For applications ranging from target validation with immunofluorescence to in-vivo tracking of antibody-drug conjugates, a comprehensive understanding of its performance is non-negotiable.

-

Brightness is Key: A fluorophore's effective brightness is a product of its extinction coefficient and its quantum yield. For NIR dyes, where quantum yields can be inherently lower, a high extinction coefficient is crucial to compensate. The iRFP670, with a quantum yield of 11.1%, is a noteworthy performer in this spectral class. [4]* Stability for Quantification: For any experiment that requires tracking a signal over time or comparing intensities across different samples, photostability is paramount. A dye with a long half-life, like iRFP670, ensures that observed changes in signal are due to biological phenomena, not fluorophore degradation. [4]The reported superior photostability of Vio®Bright R667 over a classic dye like Alexa Fluor™ 647 highlights the continuous innovation in this field. [14]* The Environment Matters: Always consider that both quantum yield and photostability can be significantly influenced by the local microenvironment, including solvent, pH, conjugation to a protein, and the presence of quenchers. Therefore, it is advisable to characterize a fluorophore's performance under conditions that closely mimic the final experimental assay.

By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently select and characterize NIR fluorophores, ensuring the generation of robust, reproducible, and quantitatively accurate data in their drug discovery and development endeavors.

References

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved March 23, 2026, from [Link]

-

Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–29. Available at: [Link]

-

Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved March 23, 2026, from [Link]

-

Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. Retrieved March 23, 2026, from [Link]

-

van der Krogt, G. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved March 23, 2026, from [Link]

-

Shcherbakova, D. M., & Verkhusha, V. V. (2013). Near-infrared fluorescent proteins for multicolor in vivo imaging. Nature Methods, 10(8), 751–754. Available at: [Link]

-

Kim, J., Lee, K. J., Kim, K., & Kim, K. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. Communications Materials, 2(1), 1-8. Available at: [Link]

-

Zhang, Y., & Hong, G. (2025). Advances in NIR-II Fluorescent Nanoprobes: Design Principles, Optical Engineering, and Emerging Translational Directions. Nanomaterials, 15(23), 1-25. Available at: [Link]

-

Resch-Genger, U., Rurack, K., & DeRose, P. C. (2013). Absolute Quantum Yield Measurements of Near-Infrared Emission with Correction for Solvent Absorption. Analytical Chemistry, 85(15), 7417–7425. Available at: [Link]

-

Antaris, A. L., Chen, H., Cheng, K., Sun, Y., Hong, G., Qu, C., ... & Dai, H. (2017). A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging. Nature Communications, 8(1), 1-8. Available at: [Link]

-

Keyhanfar, M., & Shariati, A. M. (2017). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 19(1), 105–111. Available at: [Link]

-

Kim, J., Lee, J. Y., Kim, D., & Lindsey, J. S. (2020). Driving high quantum yield NIR emission through proquinoidal linkage motifs in conjugated supermolecular arrays. Chemical Science, 11(36), 9814-9828. Available at: [Link]

-

Liu, Y., Liu, Z., Wang, S., Zhang, Z., & Pu, K. (2025). Bright, Robust and Readily Accessible Fluorophore Family for NIR-II Bioimaging. Journal of the American Chemical Society. Available at: [Link]

-

NIR dyes in Bioimaging: A Comprehensive Research. (2024, July 16). Macsen Labs. Retrieved March 23, 2026, from [Link]

-

Frangioni, J. V. (2003). In vivo near-infrared fluorescence imaging. Current Opinion in Chemical Biology, 7(5), 626-634. Available at: [Link]

-

Vio Bright 667 Dye Profile. (n.d.). FluoroFinder. Retrieved March 23, 2026, from [Link]

-

Luo, S., Zhang, E., Su, Y., Cheng, T., & Shi, C. (2011). A review of NIR dyes in cancer targeting and imaging. Biomaterials, 32(29), 7127-7138. Available at: [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards for Fluorescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Available at: [Link]

-

Zhang, Z., Liu, S., Liu, J., & Tang, B. Z. (2025). A Bright Organic Fluorophore for Accurate Measurement of the Relative Quantum Yield in the NIR-II Window. Small, 21(13), e2411866. Available at: [Link]

-

Serea, E., & Drapala, A. (2022). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceutics, 14(11), 2496. Available at: [Link]

-

Peng, X., & Strongin, R. M. (2010). NIR Dyes for Bioimaging Applications. Current Opinion in Chemical Biology, 14(1), 64-70. Available at: [Link]

-

Wang, R., Li, J., & Wang, L. V. (2019). The Near-Infrared-II Fluorophores and Advanced Microscopy Technologies Development and Application in Bioimaging. Bioconjugate Chemistry, 30(11), 2736-2750. Available at: [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available at: [Link]

-

Shaner, N. C., Lin, M. Z., McKeown, M. R., Steinbach, P. A., Hazelwood, K. L., Davidson, M. W., & Tsien, R. Y. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins. Nature Methods, 5(6), 545-551. Available at: [Link]

-

Zhang, Y., Li, M., Gao, J., Liu, N., & Zhang, J. (2023). Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. Chemical Science, 14(12), 3203-3211. Available at: [Link]

-

Niekamp, S., Stuurman, N., & Vale, R. D. (2022). Ultra-photostable DNA FluoroCubes. Nano Letters, 22(16), 6656-6663. Available at: [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. einsteinmed.edu [einsteinmed.edu]

- 5. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Driving high quantum yield NIR emission through proquinoidal linkage motifs in conjugated supermolecular arrays - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. mdpi.com [mdpi.com]

- 10. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jasco-global.com [jasco-global.com]

- 12. researchgate.net [researchgate.net]

- 13. iss.com [iss.com]

- 14. miltenyibiotec.com [miltenyibiotec.com]

Unlocking Near-Infrared Fluorescence: A Technical Guide on the Extinction Coefficient and Bioconjugation of NIR-667 N-Succinimidyl Ester

As a Senior Application Scientist, I approach fluorescence bioconjugation not as a simple set of instructions, but as a dynamic system of competing kinetic reactions and photophysical principles. The transition from visible-light fluorophores to near-infrared (NIR) dyes represents a critical leap in biological imaging. By operating in the "near-infrared window" (650–900 nm), researchers can dramatically reduce background fluorescence caused by Rayleigh and Raman scattering, while bypassing the natural autofluorescence of biological tissues[1][2].

Among the specialized reagents in this space is NIR-667 N-succinimidyl ester (CAS 151134-79-1) . This whitepaper provides an in-depth technical analysis of its physicochemical properties, resolves the literature gap regarding its molar extinction coefficient ( ϵ ), and details field-proven, self-validating protocols for its bioconjugation.

Structural & Photophysical Profiling of NIR-667

NIR-667 N-succinimidyl ester is engineered for high-performance amine reactivity. Its molecular architecture consists of a chlorinated indole backbone conjugated to a xanthene fluorophore, terminating in a succinimidyl ester moiety[3].

A critical advantage of NIR-667 is its zwitterionic configuration. Unlike traditional, highly hydrophobic cyanine dyes that tend to aggregate and precipitate proteins during labeling, the zwitterionic nature of NIR-667 ensures superior aqueous solubility[3]. This structural choice directly impacts the causality of experimental success: higher solubility prevents the formation of non-fluorescent H-aggregates, thereby preserving the quantum yield of the final bioconjugate.

The Extinction Coefficient ( ϵ ) Conundrum

A recurring challenge with NIR-667 is that its exact molar extinction coefficient ( ϵ ) and quantum yield are frequently unspecified in primary vendor literature[3]. However, structural analogs and competing NIR dyes in the 660–680 nm excitation range (such as CF667, ZW800-1, and Tracy 645) consistently exhibit exceptionally high ϵ values, typically ranging from 200,000 to 220,000 M⁻¹cm⁻¹ [1][3][4].

Why does ϵ matter? The extinction coefficient is not just a trivia fact; it is the critical denominator in the Degree of Labeling (DOL) equation. If ϵ is estimated incorrectly, the calculated DOL will be flawed. Overestimating ϵ leads to under-labeling, resulting in a weak signal-to-noise ratio. Underestimating ϵ leads to over-labeling, which causes fluorophore self-quenching (via Förster resonance energy transfer or static quenching) and can trigger protein precipitation.

Empirical Determination of the Extinction Coefficient

Because relying on an assumed ϵ introduces unacceptable variance into drug development workflows, the rigorous approach is to determine it empirically. The following protocol is a self-validating system : it uses linear regression to simultaneously calculate ϵ and verify the absence of dye aggregation.

Step-by-Step Methodology: UV-Vis Empirical Determination

-

Gravimetric Stock Preparation: Weigh exactly 1.00 mg of NIR-667 NHS ester using a microbalance. Dissolve in anhydrous DMSO to create a precise stock solution (e.g., 10 mM). Causality: Anhydrous DMSO prevents the premature hydrolysis of the NHS ester, which could alter the absorption profile.

-

Serial Dilution: Prepare a 6-point serial dilution of the dye in PBS (pH 7.4) ranging from 0.5 µM to 5.0 µM. Causality: PBS pH 7.4 is chosen to perfectly mimic the final physiological buffer of the intended bioconjugate, as ϵ is solvent-dependent.

-

Spectroscopic Scanning: Blank the spectrophotometer with PBS. Scan each dilution from 500 nm to 800 nm. Identify the exact absorbance maximum ( Amax ), which should peak near 667 nm.

-

Beer-Lambert Application: Plot Absorbance at Amax (y-axis) versus Molar Concentration (x-axis).

-

Self-Validation (Linear Regression): Calculate the line of best fit. An R2>0.99 validates that the dye is fully dissolved and obeying the Beer-Lambert law ( A=ϵ⋅c⋅l ). The slope of this line (assuming a 1 cm path length) is your exact molar extinction coefficient ( ϵ ). If the curve flattens at higher concentrations, it flags aggregation; restrict your calculation to the linear dynamic range.

Self-validating pipeline for empirical determination of the molar extinction coefficient.

Causality-Driven Bioconjugation Protocol

Labeling a monoclonal antibody (mAb) with an NHS ester is a race between two competing reactions: the desired nucleophilic attack by the protein's primary amines, and the undesired hydrolysis of the NHS ester by water[1]. Every step in this workflow is designed to favor the former.

Step-by-Step Methodology: Antibody Labeling

-

Buffer Exchange: Dialyze or desalt the antibody (at 2–5 mg/mL) into an amine-free buffer, specifically PBS adjusted to pH 8.3–8.5 .

-

Causality: The ϵ -amino groups of lysine residues have a pKa of ~10.5. At physiological pH (7.4), they are mostly protonated ( −NH3+ ) and non-nucleophilic. Raising the pH to 8.3–8.5 deprotonates a sufficient fraction of these amines ( −NH2 ) to drive the reaction, while balancing the rate of base-catalyzed NHS hydrolysis.

-

-

Dye Preparation: Reconstitute NIR-667 NHS ester in high-quality, anhydrous DMSO immediately before use.

-

Causality: NHS esters degrade rapidly in atmospheric moisture. Reconstituting right before the reaction ensures maximum active ester concentration.

-

-

Conjugation Reaction: Add the dye to the protein at a 3:1 to 5:1 molar ratio (dye:protein). Incubate for 1–2 hours at room temperature, protected from light.

-

Causality: This specific stoichiometry prevents over-labeling. Excessive dye leads to a high DOL, which causes the fluorophores to stack and quench their own emission.

-

-

Quenching: Add 1M Tris-HCl (pH 8.0) or Glycine to a final concentration of 50 mM, incubating for 15 minutes.

-

Causality: The primary amines in Tris/Glycine act as scavengers, aggressively reacting with any remaining NHS ester to halt the reaction at the precise desired time point.

-

-

Purification (SEC): Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

-

Self-Validation: SEC provides immediate visual and chromatographic validation. The large, labeled antibody (~150 kDa) elutes in the void volume, while the small, quenched free dye (~567 Da) is retained in the column matrix. Baseline resolution between these two peaks confirms successful purification.

-

Logical workflow of NIR-667 bioconjugation, highlighting competing hydrolysis and SEC purification.

Quantitative Data Summaries & DOL Calculation

To accurately assess the success of your conjugation, you must calculate the Degree of Labeling (DOL). Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and at the dye's maximum absorbance ( Amax , ~667 nm).

Step 1: Calculate Protein Concentration (Molarity) Mprotein=ϵproteinA280−(Amax⋅CF)

(Note: CF is the correction factor for the dye's absorbance at 280 nm, typically ~0.03 to 0.05 for NIR dyes. ϵprotein for an IgG is ~210,000 M⁻¹cm⁻¹).

Step 2: Calculate Degree of Labeling (DOL) DOL=ϵdye⋅MproteinAmax

(Use the empirically determined ϵdye from Section 2, or the literature estimate of ~200,000 M⁻¹cm⁻¹).

Table 1: Physicochemical Properties of NIR-667 N-Succinimidyl Ester

| Property | Value / Description |

| CAS Number | 151134-79-1 |

| Molecular Weight | 567.08 g/mol |

| Empirical Formula | C₃₀H₃₅ClN₄O₅ |

| Excitation / Emission Max | ~667 nm / ~685 nm |

| Reactivity | Primary Amines (via NHS Ester) |

| Solubility | High (Zwitterionic structure) |

Table 2: Comparative Extinction Coefficients of Analogous NIR Dyes

| Dye Name | Abs/Em Maxima (nm) | Extinction Coefficient ( ϵ , M⁻¹cm⁻¹) | Reference |

| NIR-667 (Estimated) | 667 / 685 | ~200,000 | [EvitaChem] |

| CF®667 | 667 / 685 | 200,000 | [Biotium] |

| CF®680 | 681 / 698 | 210,000 | [Biotium] |

| Tracy 645 | 639 / 658 | 222,882 | [Sigma-Aldrich] |

References

Sources

Engineering Near-Infrared Fluorescence: A Comprehensive Technical Guide to NIR-667 N-Succinimidyl Ester in Biological Systems

Executive Summary

In the rapidly evolving landscape of molecular imaging and bioconjugation, the demand for fluorophores that bypass the optical limitations of biological tissues is paramount. NIR-667 N-succinimidyl ester (CAS 151134-79-1) has emerged as a critical reagent for researchers and drug development professionals[1]. By emitting in the near-infrared (NIR) window, this dye circumvents the high autofluorescence and light scattering typical of the visible spectrum, enabling high-contrast deep-tissue imaging and sophisticated resonance energy transfer (FRET) biosensors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic product inserts. We will dissect the molecular architecture of NIR-667, explore the causality behind its bioconjugation kinetics, and detail self-validating protocols for its application in advanced biosensing, including Peptide Nucleic Acid (PNA) diagnostics and hypoxia-responsive probes.

Molecular Architecture and Photophysical Properties

NIR-667 N-succinimidyl ester is a specialized near-infrared fluorescent dye derivative engineered for high reactivity with primary amines[1]. Structurally, it consists of a chlorinated indole backbone conjugated to a xanthene/pyronine fluorophore, which provides an extended π-electron system[1]. This extensive conjugation is the physical mechanism that shifts its absorption and emission spectra into the NIR range (650–900 nm)[1].

The presence of the N-hydroxysuccinimide (NHS) ester moiety transforms the inert dye into an electrophilic powerhouse, primed for nucleophilic attack by aliphatic amines found on proteins, peptides, and modified oligonucleotides[1].

Table 1: Physicochemical and Photophysical Profile

| Parameter | Specification |

| IUPAC Nomenclature | [9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride[1] |

| CAS Number | 151134-79-1[1] |

| Molecular Formula | C₃₀H₃₅ClN₄O₅[1] |

| Molecular Weight | 567.08 g/mol [1] |

| Excitation Maximum (λex) | ~645–670 nm (Environment-dependent)[2] |

| Emission Maximum (λem) | ~668–704 nm (Environment-dependent)[2] |

| Reactive Moiety | N-hydroxysuccinimide (NHS) ester[1] |

| Biological Target | Primary aliphatic amines (-NH₂)[1] |

Mechanistic Principles of Amine-Reactive Bioconjugation

The utility of NIR-667 NHS ester lies in its predictable and stable conjugation chemistry. The reaction proceeds via nucleophilic acyl substitution .

The Causality of pH Selection: For the reaction to occur, the target primary amine (e.g., the ε-amino group of lysine residues) must be in its unprotonated, nucleophilic state. This necessitates a reaction buffer with a slightly basic pH (typically 7.5 to 8.5). However, if the pH is pushed too high (>8.5), the rate of NHS ester hydrolysis—where water acts as the nucleophile—outpaces the amine conjugation, rapidly degrading the reactive dye into a non-reactive carboxylic acid.

Reaction mechanism of NIR-667 NHS ester with primary amines to form stable bioconjugates.

Advanced Biological Applications

Peptide Nucleic Acid (PNA) Biosensors and FRET

Peptide Nucleic Acids (PNAs) are DNA mimics utilized in advanced diagnostics. Because PNAs lack a negatively charged phosphate backbone, they hybridize with target DNA/RNA with exceptionally high affinity. NIR-667 is frequently utilized as a FRET acceptor in Forced Intercalation (FIT) probes[3].

In these systems, a donor dye like Thiazole Orange (TO) is incorporated into the PNA. In a single-stranded state, TO's fluorescence is quenched due to free rotation around its methine bond[3]. Upon hybridization to target DNA, TO intercalates, becomes planar, and fluoresces, acting as a FRET donor to the covalently attached NIR-667[3]. This energy transfer results in a massive 15- to 89-fold increase in NIR-667 fluorescence , providing a highly sensitive, wash-free diagnostic signal[3].

Hypoxia-Responsive Probes (e.g., HYPOX-3)

Retinal hypoxia is a primary driver of blinding disorders. Researchers have engineered smart probes like HYPOX-3 by linking NIR-667 to a Black Hole Quencher 3 (BHQ-3) via an azo bond[4].

Under normoxic conditions, the BHQ-3 completely quenches the NIR-667 emission via FRET[4]. However, in hypoxic environments (0.1% to 1% O₂), upregulated azoreductase enzymes cleave the azo bond[4]. This physical separation of the quencher from the fluorophore restores the NIR signal, yielding a highly specific 6.6-fold fluorescence enhancement at 704 nm[4].

Mechanism of azo-based hypoxia probes utilizing NIR-667 fluorescence dequenching.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a measurable checkpoint to verify success before proceeding to expensive in vivo or cellular models.

Protocol 1: Protein/Antibody Labeling with NIR-667 NHS Ester

Objective: Covalently conjugate NIR-667 to a monoclonal antibody while preserving target affinity.

-

Preparation of the Dye: Dissolve NIR-667 NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Expert Insight: NHS esters are highly hygroscopic. Using standard laboratory DMSO introduces water, leading to rapid hydrolysis of the ester into a non-reactive carboxylate.

-

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) at 2–5 mg/mL.

-

Expert Insight: Tris or glycine buffers contain primary amines that will competitively consume the dye. If your protein is in Tris, you must perform dialysis or use a desalting column first.

-

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the dye to the protein solution. Mix gently and incubate for 1 hour at room temperature, protected from light.

-

Purification: Remove unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS (pH 7.4). The labeled protein will elute first, followed by the smaller free dye.

-

Self-Validation (Degree of Labeling - DOL): Measure the absorbance of the conjugate at 280 nm (protein) and 667 nm (dye). Calculate the DOL to ensure a ratio of 1 to 3 dyes per antibody. A DOL < 1 indicates failed conjugation (likely due to hydrolyzed dye); a DOL > 5 risks protein precipitation and quenched fluorescence.

Protocol 2: In Vitro Hypoxia Assay using NIR-667 Probes (HYPOX-3 Model)

Objective: Quantify cellular hypoxia using an azo-cleavable NIR-667 probe.

-

Cell Culture: Seed human retinal pigment epithelial cells (ARPE-19) or rat retinal neuronal cells (R28) in low-glucose DMEM supplemented with Fetal Bovine Serum[4]. Grow to 90% confluency[2].

-

Probe Incubation: Treat cells with 10 μM of the HYPOX-3 probe in complete media (using 0.04% DMSO as a cosolvent)[2].

-

Hypoxia Induction: Place the experimental plate in a controlled hypoxia chamber (0.1% O₂) for 4 hours[4]. Maintain a control plate in a standard normoxic incubator (Ambient O₂).

-

Washout Phase: Wash cells 4 times with prewarmed Hank's Buffered Salt Solution (HBSS)[2]. Allow cells to rest for 1 hour, then wash 4 additional times[2].

-

Expert Insight: This rigorous washout removes uncleaved extracellular probe and free quencher, ensuring the measured signal is strictly intracellular.

-

-

Self-Validation & Measurement: Read fluorescence using a microplate reader (Excitation: 670 nm; Emission: 704 nm)[2]. The normoxic control validates the baseline quenching efficiency of the BHQ-3, while the hypoxic plate should demonstrate a statistically significant (up to 6.6-fold) signal enhancement[4].

References

- EvitaChem:Buy NIR-667 N-succinimidyl ester (EVT-1198084) | 151134-79-1

- PMC - NIH:Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applic

- PMC - NIH:Applications of Azo-Based Probes for Imaging Retinal Hypoxia

- ACS Publications:Applications of Azo-Based Probes for Imaging Retinal Hypoxia

Sources

Application Note: Advanced Protocol for Antibody Bioconjugation with NIR-667 N-Succinimidyl Ester

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Mechanistic Overview

Near-infrared (NIR) fluorescence imaging is a critical modality in modern drug development, offering deep tissue penetration and minimal biological autofluorescence[1]. NIR-667 N-succinimidyl (NHS) ester is a highly reactive, specialized xanthene-derivative fluorophore designed for the covalent labeling of primary amines on proteins, peptides, and antibodies[2]. This application note provides an expert-level, self-validating protocol for the bioconjugation of IgG antibodies with NIR-667 NHS ester, ensuring an optimal Degree of Labeling (DOL) while preserving antigen-binding avidity.

Mechanistic Causality: The Chemistry of NHS Esters

The conjugation relies on a nucleophilic acyl substitution mechanism. The NHS ester moiety acts as an electrophile, which is attacked by the unprotonated primary amines (nucleophiles) of lysine residues on the antibody surface. This reaction yields a highly stable covalent amide bond and releases N-hydroxysuccinimide as a byproduct[3].

The Causality of pH Optimization: The reaction is strictly pH-dependent. At a physiological pH of 7.4, the vast majority of lysine ϵ -amino groups (pKa ~10.5) are protonated ( −NH3+ ) and lack nucleophilicity. By buffering the reaction to pH 8.3–8.5, the equilibrium shifts to increase the concentration of the reactive unprotonated amine ( −NH2 ). However, exceeding pH 9.0 must be avoided, as it exponentially accelerates the competitive hydrolysis of the NHS ester by hydroxide ions, rendering the dye permanently inactive[3].

Reaction mechanism of NIR-667 NHS ester with primary amines on antibody lysine residues.

Physicochemical Properties of NIR-667 NHS Ester

Understanding the physical properties of the dye is essential for calculating stoichiometry and ensuring solvent compatibility[2].

| Property | Specification |

| Chemical Name | [9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride |

| CAS Number | 151134-79-1 |

| Molecular Formula | C30H35ClN4O5 |

| Molecular Weight | 567.08 g/mol |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Target Reactivity | Primary amines ( −NH2 ) |

| Solvent Compatibility | Anhydrous DMSO or DMF |

| Primary Application | Bioconjugation, In vivo NIR imaging |

Experimental Design & Critical Parameters

-

Buffer Selection: Antibodies must be in an amine-free buffer. Tris or glycine buffers contain primary amines that will aggressively compete with the antibody for the NHS ester, quenching the reaction. Sodium azide (a common preservative) can also interfere. Buffer exchange into 0.1 M Sodium Bicarbonate buffer (pH 8.3) is mandatory prior to labeling[3].

-

Stoichiometry and DOL: For standard IgG antibodies (~150 kDa), a starting molar dye-to-antibody ratio of 5:1 to 10:1 is recommended[3]. The optimal target DOL is typically 2 to 4. A DOL > 5 often leads to fluorophore self-quenching (homo-FRET), increased hydrophobicity, antibody aggregation, and potential occlusion of the Complementarity-Determining Regions (CDRs), which reduces binding avidity[4].

Step-by-step experimental workflow for antibody labeling and purification.

Step-by-Step Labeling Protocol

Phase 1: Preparation & Buffer Exchange

-

Equilibrate a desalting spin column (e.g., Zeba Spin or PD-10) with 0.1 M Sodium Bicarbonate buffer (pH 8.3).

-

Process 1–5 mg of the target IgG antibody through the column according to the manufacturer's instructions to remove any amine-containing preservatives[3].

-

Concentrate the antibody to 2.0 – 5.0 mg/mL.

-

Causality: Higher protein concentrations drive the bimolecular reaction forward, significantly increasing conjugation efficiency and reducing the likelihood of dye hydrolysis[3].

-

Phase 2: Dye Reconstitution & Conjugation

-

Centrifuge the lyophilized NIR-667 NHS ester vial briefly to gather the powder at the bottom.

-

Reconstitute the dye in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

-

Causality: NHS esters are acutely moisture-sensitive. Using an anhydrous solvent prevents premature hydrolysis of the ester into an unreactive carboxylic acid[5].

-

-

Calculate the required volume of dye to achieve a 5:1 to 10:1 molar ratio of dye to antibody[4].

-

Mix: Slowly add the calculated volume of dye to the antibody solution while vortexing gently. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation[5].

-

Incubate the reaction mixture at room temperature (20–25°C) for 1 to 2 hours, protected from light[4].

Phase 3: Purification

-

Equilibrate a fresh size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-100 or Sephadex G-25) with 1X PBS (pH 7.4)[6].

-

Load the reaction mixture onto the column.

-

Elute with PBS. The labeled antibody (high molecular weight) will elute first, while the smaller unreacted free dye and NHS leaving groups will be retained in the column matrix[6].

Characterization: Calculating the Degree of Labeling (DOL)

To validate the success of the protocol, the DOL must be quantified using a UV-Vis spectrophotometer[4].

-

Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and at the dye's maximum absorption wavelength ( Amax≈667 nm).

-

Calculate Dye Molarity: Mdye=ϵdyeAmax

(Note: Utilize the specific molar extinction coefficient ϵdye provided by the manufacturer. For NIR xanthene derivatives, this is typically ~150,000 to 200,000 M−1cm−1 ).

-

Calculate Protein Molarity: Mprotein=ϵproteinA280−(Amax×CF)

(Where ϵprotein for an IgG antibody is ~210,000 M−1cm−1 [6], and CF is the Correction Factor of the dye at 280 nm, compensating for the dye's intrinsic absorbance at the protein's measurement wavelength).

-

Calculate DOL: DOL=MproteinMdye

Troubleshooting Matrix

| Observation | Probable Causality | Corrective Action |

| Low Degree of Labeling (DOL < 1) | Competing primary amines in reaction buffer (e.g., Tris, Glycine)[3]. | Perform rigorous buffer exchange into amine-free 0.1 M Sodium Bicarbonate (pH 8.3) prior to labeling. |

| Hydrolysis of NHS ester due to moisture[5]. | Reconstitute dye in high-quality, anhydrous DMSO immediately before use. Do not store reconstituted dye in aqueous buffers. | |

| Suboptimal reaction pH[3]. | Ensure buffer pH is precisely 8.3–8.5. Lower pH keeps lysines protonated and unreactive. | |

| High DOL (> 5) / Signal Quenching | Excessive dye-to-antibody molar ratio[4]. | Reduce the initial stoichiometric ratio from 10:1 to 5:1 or lower. |

| Protein Precipitation | Excessive DMSO concentration[5]. | Ensure final DMSO concentration in the reaction mixture does not exceed 10% (v/v). |

| Over-labeling causing severe hydrophobicity. | Decrease reaction time or lower the dye-to-antibody molar ratio to prevent excessive hydrophobic dye attachment. |

References

-

National Institutes of Health (NIH). High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence. Available at:[Link]

-

LICORbio. IRDye 800CW NHS Ester Near-Infrared Dye Protocol. Available at:[Link]

-

ACS Publications. Applications of Azo-Based Probes for Imaging Retinal Hypoxia. Available at:[Link]

Sources

- 1. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. licorbio.com [licorbio.com]

- 6. resources.revvity.com [resources.revvity.com]

In Vivo Fluorescence Imaging Using NIR-667 Conjugated Proteins: Application Note & Protocol

Introduction to Near-Infrared (NIR) Imaging & NIR-667

In vivo optical imaging relies heavily on the near-infrared (NIR) spectrum (650–900 nm) to bypass the limitations of visible light[1]. Within this "optical window," mammalian tissue is highly transparent because the combined absorption and scattering of photons by endogenous chromophores—such as hemoglobin, melanin, and water—is minimal[1].

NIR-667 is a specialized near-infrared fluorescent dye featuring a chlorinated indole backbone conjugated to a xanthene fluorophore[2]. When functionalized as an N-succinimidyl (NHS) ester, NIR-667 becomes highly reactive toward primary amines, making it an optimal candidate for labeling monoclonal antibodies, peptides, and other protein-based targeting ligands[2]. Its photophysical properties allow for deep-tissue penetration with excellent signal-to-background ratios[3].

Table 1: Physicochemical Properties of NIR-667 N-Succinimidyl Ester

| Property | Specification / Value |

| CAS Number | 151134-79-1 |

| Molecular Weight | 567.08 g/mol |

| Empirical Formula | C₃₀H₃₅ClN₄O₅ |

| Excitation Maximum | ~640 – 670 nm |

| Emission Maximum | ~670 – 704 nm |

| Reactive Group | N-succinimidyl (NHS) ester |

| Target Functional Group | Primary Amines (-NH₂) |

Mechanistic Rationale for Experimental Choices

Conjugation Chemistry: The NHS ester of NIR-667 undergoes a nucleophilic acyl substitution when exposed to primary amines, such as the ϵ -amino group of lysine residues on proteins[2]. Causality: The reaction buffer must be strictly maintained at pH 8.0–8.5. At this pH, a significant fraction of lysine amines are deprotonated and highly nucleophilic. If the pH is too low, the amines remain protonated and unreactive; if the pH exceeds 8.5, the competing hydrolysis of the NHS ester into an unreactive carboxylic acid accelerates rapidly, ruining conjugation efficiency.

Degree of Labeling (DOL): DOL is a critical self-validating metric for the synthesized conjugate. Causality: Over-labeling a protein (DOL > 4) causes fluorophore self-quenching due to spatial proximity (Förster resonance energy transfer or static quenching) and increases the hydrophobicity of the conjugate. This altered isoelectric point and increased hydrophobicity lead to rapid, non-specific hepatic clearance rather than targeted tissue accumulation[4]. A DOL of 1.5 to 3.0 dye molecules per protein is generally optimal for preserving antibody affinity and maximizing in vivo pharmacokinetics[4].

Caption: Step-by-step workflow of NIR-667 protein conjugation and subsequent in vivo fluorescence imaging.

Protocol 1: Synthesis and Validation of NIR-667-Protein Conjugates

This protocol provides a self-validating system to ensure the generated imaging probe is active, unquenched, and free of background-inducing contaminants.

Step 1: Protein Preparation

-

Buffer exchange 1–5 mg of your target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a spin desalting column or dialysis cassette. Note: Do not use Tris or glycine buffers. These contain primary amines that will competitively consume the NIR-667 NHS ester, resulting in failed protein labeling.

Step 2: Dye Solubilization

-

Dissolve the NIR-667 N-succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Note: NHS esters rapidly hydrolyze in atmospheric moisture. Discard any unused reconstituted dye after the experiment.

Step 3: Conjugation Reaction

-

Add a 5- to 10-fold molar excess of the NIR-667 dye to the protein solution. Add the dye dropwise while vortexing gently to prevent localized dye precipitation.

-

Incubate the mixture for 1 hour at room temperature in the dark to prevent photobleaching of the xanthene core.

Step 4: Purification

-

Remove unreacted, free NIR-667 dye using size-exclusion chromatography (SEC) (e.g., Sephadex G-25 column) equilibrated with 1X PBS (pH 7.4). Note: Free dye will cause massive systemic background signal in vivo. SEC effectively separates the high-molecular-weight protein conjugate (fast fraction) from the low-molecular-weight free dye (slow fraction).

Step 5: Validation (DOL Calculation)

-

Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and at the dye's maximum absorbance (~670 nm, A670 ).

-

Calculate the DOL using the Beer-Lambert law, factoring in the correction factor for the dye's absorbance at 280 nm to accurately determine protein concentration. Ensure the final DOL is between 1.5 and 3.0.

Protocol 2: In Vivo Fluorescence Imaging Workflow

Step 1: Animal Preparation

-

Utilize athymic nude mice to minimize auto-fluorescence and photon scattering caused by fur.

-

Maintain mice on a low-fluorescence, alfalfa-free diet for at least 1 week prior to imaging to eliminate gastrointestinal autofluorescence caused by chlorophyll derivatives.

Step 2: Administration

-

Inject 50–100 µg of the highly purified NIR-667-protein conjugate intravenously (IV) via the lateral tail vein.

Step 3: Clearance Phase (Critical Timing)

-

Wait 24–48 hours post-injection before primary imaging. Causality: Monoclonal antibodies and large proteins have long systemic circulation half-lives. Imaging immediately post-injection results in high vascular background. Waiting allows the Enhanced Permeability and Retention (EPR) effect or active receptor targeting to concentrate the probe in the tumor, while unbound conjugate is cleared via the reticuloendothelial system (RES) and kidneys[4].

Step 4: Image Acquisition

-

Anesthetize the animal using 2% isoflurane.

-

Place the subject in an in vivo imaging system (e.g., IVIS Spectrum).

-

Set the excitation filter to ~640–670 nm and the emission filter to ~700–720 nm to capture the 704 nm emission peak of NIR-667[3].

Caption: Pharmacokinetic pathway demonstrating target accumulation and background clearance of NIR-667 conjugates.

Data Interpretation & Quantitative Analysis

Evaluating the success of an in vivo imaging session requires analyzing the Signal-to-Noise Ratio (SNR) and the Tumor-to-Background Ratio (TBR). If suboptimal imaging data is acquired, consult the troubleshooting matrix below.

Table 2: Troubleshooting In Vivo Signal-to-Noise Ratios (SNR)

| Observed Issue | Causality / Mechanism | Corrective Action |

| High Systemic Background | Insufficient clearance time or presence of unreacted free dye in the injectate. | Perform SEC purification again prior to injection; increase post-injection wait time to 48–72 hours. |

| Low Target Signal | Over-labeling (DOL > 4) causing fluorophore self-quenching, or low target antigen expression. | Reduce molar excess of dye during conjugation; strictly validate DOL via spectrophotometry. |

| High Liver Accumulation | Altered protein isoelectric point (pI) or aggregation due to excessive dye hydrophobicity. | Synthesize a new batch with a lower dye-to-protein ratio to preserve the protein's native hydrophilic state. |

References

-

"Applications of Azo-Based Probes for Imaging Retinal Hypoxia". ACS Publications.[Link]

-

"Near-infrared fluorescent proteins for multicolor in vivo imaging". PMC - NIH.[Link]

-

"Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates". PMC - NIH.[Link]

Sources

- 1. Near-infrared fluorescent proteins for multicolor in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Covalent Conjugation and Optimization of Synthetic Peptides with NIR-667 NHS Ester

Introduction & Scope

Near-infrared (NIR) fluorophores are indispensable tools for in vivo imaging, diagnostics, and deep-tissue tracking due to their ability to bypass biological autofluorescence. NIR-667 (Empirical Formula: C30H35ClN4O5, MW: 567.08 g/mol ) is a highly robust dye engineered for these applications, featuring strong reactivity with primary amines[1].

Functionalizing synthetic peptides with NIR-667 via N-hydroxysuccinimide (NHS) ester chemistry is the gold-standard approach for targeting N-terminal α -amines and Lysine ϵ -amines. However, successful bioconjugation is not a mere mixing of reagents; it requires rigorous control over reaction thermodynamics and kinetics. This application note provides a field-proven, self-validating protocol, detailing the mechanistic causality behind each experimental parameter to ensure high-yield, reproducible labeling.

Mechanistic Rationale: The Kinetics of Conjugation vs. Hydrolysis

The reaction between an NHS ester and a primary amine proceeds via nucleophilic acyl substitution. The efficiency of this reaction is governed by a strict thermodynamic balance between target conjugation and unwanted dye hydrolysis.

-